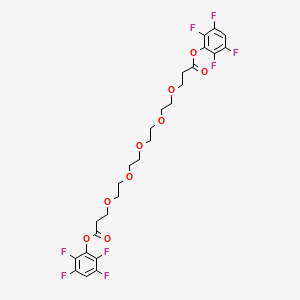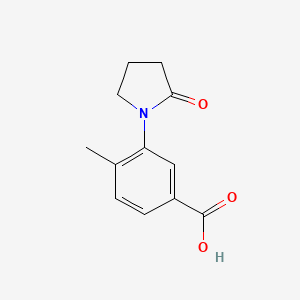
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs and their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . Another approach involves the use of AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes . These reactions are carried out under moderate conditions and yield substituted isoxazoles efficiently.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and provide a sustainable approach to large-scale synthesis.
化学反応の分析
Types of Reactions
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . The reactions are typically carried out under mild conditions, ensuring high regioselectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds yields 3,5-disubstituted isoxazoles .
科学的研究の応用
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to act as inhibitors of enzymes and receptors, modulating various biological processes . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: Another isoxazole derivative with similar structural features.
Sulfamethoxazole: An antibiotic containing the isoxazole moiety.
Uniqueness
5-(4-(Ethoxycarbonyl)phenyl)isoxazole-3-carboxylic acid is unique due to its specific ethoxycarbonyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications.
特性
分子式 |
C13H11NO5 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC名 |
5-(4-ethoxycarbonylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-2-18-13(17)9-5-3-8(4-6-9)11-7-10(12(15)16)14-19-11/h3-7H,2H2,1H3,(H,15,16) |
InChIキー |
RTTHFPFOHSNXHN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)









![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)
![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)


